![molecular formula C7H10O3 B2892613 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2490375-56-7](/img/structure/B2892613.png)
3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom integrated into the ring system. It is a derivative of bicyclo[3.1.1]heptane, where one of the carbon atoms is replaced by an oxygen atom, forming an oxabicyclic structure.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a bicyclic structure , which may allow it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through various methods. One common approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method employs mild, photocatalytic conditions to achieve the desired transformation.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include the use of specialized reactors and controlled reaction conditions to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane: The parent compound without the oxygen atom.
Bicyclo[2.2.1]heptane: A similar bicyclic structure with different ring sizes.
Oxabicyclo[2.2.1]heptane: Another oxabicyclic compound with a different ring system.
Uniqueness: 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features allow for diverse interactions with biological systems, making it a subject of ongoing investigation into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol. The compound features a bicyclic structure that contributes to its reactivity and biological activity. The presence of a carboxylic acid group enhances its ability to participate in biochemical interactions, potentially influencing various metabolic pathways.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. Preliminary studies suggest that the compound may modulate enzyme activities, affecting signaling pathways and cellular metabolism.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction: It can bind to specific receptors, altering their activity and leading to physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity: Studies have explored its potential as an anticancer agent by inhibiting the Hedgehog signaling pathway.
- Metabolic Modulation: The compound's ability to influence metabolic processes makes it a candidate for further investigation in metabolic disorders.
Case Study 1: Anticancer Properties
In a comparative study involving the marketed drug Sonidegib, which inhibits the Hedgehog signaling pathway, the 3-oxabicyclo[3.1.1]heptane derivative showed promising results:
Compound | IC50 (nM) | Biological Activity |
---|---|---|
Sonidegib | 6 | Strong Hedgehog inhibitor |
3-Oxabicyclo[3.1.1]heptane derivative | 96 | Moderate Hedgehog inhibitor |
Saturated analogue | 616 | Weaker activity compared to both |
The replacement of the benzene ring in Sonidegib with the bicyclic structure led to improved solubility (>500%) while maintaining significant biological activity, indicating that structural modifications can enhance therapeutic profiles.
Case Study 2: Enzyme Interaction Studies
Research has demonstrated that this compound interacts with various enzymes involved in metabolic pathways:
- Enzyme Targeting: Initial findings suggest modulation of key enzymes, potentially leading to altered metabolic responses.
- Pharmacokinetic Properties: Studies on solubility and lipophilicity reveal favorable properties for drug development.
Properties
IUPAC Name |
3-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)7-1-5(2-7)3-10-4-7/h5H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFGWQVIXRLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.